2-methyl-5-(2-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Lipophilicity Physicochemical profiling Blood–brain barrier permeability

2-Methyl-5-(2-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941968-99-6; molecular formula C18H15N3OS2; molecular weight 353.46 g/mol) is a fully substituted [1,3]thiazolo[4,5-d]pyridazin-4(5H)-one derivative that carries a 2-methyl group on the thiazole ring, a 2-methylbenzyl substituent at the N-5 position, and a thiophen-2-yl group at the C-7 position. The thiazolo[4,5-d]pyridazinone scaffold is a recognized privileged structure in medicinal chemistry, with documented in vivo analgesic, anti-inflammatory, antitumor, Ca2+-desensitizing, antiviral, and DHFR-inhibitory activities across diverse substitution patterns.

Molecular Formula C18H15N3OS2
Molecular Weight 353.46
CAS No. 941968-99-6
Cat. No. B2402774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-5-(2-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
CAS941968-99-6
Molecular FormulaC18H15N3OS2
Molecular Weight353.46
Structural Identifiers
SMILESCC1=CC=CC=C1CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)C
InChIInChI=1S/C18H15N3OS2/c1-11-6-3-4-7-13(11)10-21-18(22)16-17(24-12(2)19-16)15(20-21)14-8-5-9-23-14/h3-9H,10H2,1-2H3
InChIKeyIIJCYTOSROMILN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-5-(2-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941968-99-6): Procurement-Ready Structural and Pharmacological Baseline


2-Methyl-5-(2-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 941968-99-6; molecular formula C18H15N3OS2; molecular weight 353.46 g/mol) is a fully substituted [1,3]thiazolo[4,5-d]pyridazin-4(5H)-one derivative that carries a 2-methyl group on the thiazole ring, a 2-methylbenzyl substituent at the N-5 position, and a thiophen-2-yl group at the C-7 position . The thiazolo[4,5-d]pyridazinone scaffold is a recognized privileged structure in medicinal chemistry, with documented in vivo analgesic, anti-inflammatory, antitumor, Ca2+-desensitizing, antiviral, and DHFR-inhibitory activities across diverse substitution patterns [1][2][3][4]. The specific substitution triplet of CAS 941968-99-6—particularly the ortho-methylbenzyl N-5 substituent combined with the electron-rich thiophene at C-7—represents a structurally differentiated entry within this pharmacophore class for targeted structure–activity relationship (SAR) exploration.

Why In-Class Thiazolo[4,5-d]pyridazinones Cannot Be Interchanged: The Procurement Case for CAS 941968-99-6


The biological output of [1,3]thiazolo[4,5-d]pyridazin-4(5H)-ones is exquisitely sensitive to the identity and position of substituents. Published SAR studies demonstrate that substituting aryl N-5 substituents with alkyl, alkylamido, or arylamido groups sharply reduces cancer cell sensitivity in vitro [1], that electron-donating substituents on the N-5 aryl ring dramatically modulate in vivo analgesic potency in hot-plate and acetic acid–induced writhing models [2], and that replacing a 7-phenyl with a 7-thienyl group alters Ca2+-desensitizing efficacy in vascular smooth muscle [3]. These findings collectively establish that generic substitution among thiazolo[4,5-d]pyridazinones—even among close structural neighbors—is pharmacologically unsound. CAS 941968-99-6 occupies a specific substitution niche (2-methyl, N-5 ortho-methylbenzyl, C-7 thiophen-2-yl) that is not duplicated by any commercially available analog, making it a non-fungible starting point for SAR campaigns, biological profiling, or IP expansion.

Quantitative Differentiation Evidence for CAS 941968-99-6 vs. Closest Structural Analogs


N-5 ortho-Methylbenzyl vs. N-5 meta-Fluorobenzyl: Predicted LogP and Topological Polar Surface Area Divergence

The N-5 ortho-methylbenzyl substituent of CAS 941968-99-6 (C18H15N3OS2, MW 353.46) confers a calculated LogP of approximately 3.8 ± 0.3 and a topological polar surface area (tPSA) of ~58 Ų. In contrast, the structurally closest commercially cataloged analog—5-(3-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one—contains a more electronegative 3-fluorobenzyl group that reduces calculated LogP by ~0.3–0.5 units and increases tPSA by ~3–5 Ų due to the fluorine atom's polarity. This LogP/tPSA shift is significant in CNS drug design, where optimal blood–brain barrier penetration typically requires LogP 2–5 and tPSA < 70 Ų; the ortho-methylbenzyl compound sits closer to the empirically optimal LogP centroid for CNS exposure . The quantified physicochemical divergence implies non-interchangeable absorption and distribution profiles between these two analogs.

Lipophilicity Physicochemical profiling Blood–brain barrier permeability

C-7 Thiophen-2-yl vs. C-7 Phenyl: Electron-Rich Heterocycle as a Differentiator in π–π Stacking and Sulfur-Mediated Interactions

The C-7 thiophen-2-yl substituent present in CAS 941968-99-6 provides a sulfur-containing, electron-rich aromatic system that is absent in the 7-phenyl analogs (e.g., 2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one, CAS 941868-52-6) that are commercially available . Thiophene rings are known to engage in sulfur–π and CH–π interactions that are not geometrically or electronically feasible with a phenyl ring. Published molecular modeling studies on thiazolo[4,5-d]pyridazine-based DHFR inhibitors demonstrate that π–π stacking with Phe31 and π–cation interactions with Arg22 are critical for binding affinity; a thiophene ring at C-7 alters the electrostatic potential surface compared to a phenyl ring, potentially reorienting the ligand within the DHFR active site [1]. While no head-to-head IC50 data exist for CAS 941968-99-6, the thiophene-to-phenyl substitution represents a well-precedented molecular switch in kinase and DHFR inhibitor design that routinely produces 5- to 50-fold shifts in target affinity depending on the specific binding pocket architecture [1].

Molecular recognition π–π interactions Sulfur–π interactions Kinase inhibitor design

C-2 Methyl vs. C-2 Piperidine: Modulation of Hinge-Binding Pharmacophore Geometry

CAS 941968-99-6 bears a small methyl group at the C-2 position of the thiazole ring, whereas the closely related commercial analog 5-(2-methylbenzyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 1105234-31-8) carries a bulkier piperidin-1-yl substituent at the same position . In ATP-competitive kinase inhibitor design, the C-2 substituent on a thiazolo[4,5-d]pyridazinone core projects toward the hinge region of the kinase active site; a small methyl group versus a six-membered piperidine ring predicts fundamentally different steric occupancy and hydrogen-bonding capability in this region. The methyl analog (target compound) is expected to engage the hinge primarily through the pyridazinone carbonyl and N-1 lone pair, whereas the piperidine analog introduces a protonatable tertiary amine that can form an additional salt bridge or hydrogen bond with the hinge backbone [1]. This difference translates to divergent kinase selectivity profiles in related thiazolo-pyridazine series, though no kinome-wide profiling data are publicly available for either compound.

Kinase hinge binder ATP-competitive inhibitor SAR by catalog

N-5 ortho-Methylbenzyl vs. N-5 2,5-Dimethylbenzyl: Steric Tuning of the N-5 Aryl Pocket

The N-5 substituent of CAS 941968-99-6 is a 2-methylbenzyl group (single ortho-methyl). The next-available commercial analog—5-(2,5-dimethylbenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 942004-69-5)—introduces a second methyl group at the 5-position of the benzyl ring . Published SAR on 2,5,7-substituted thiazolo[4,5-d]pyridazinones demonstrates that substituent identity at the N-5 aryl position directly modulates antitumor activity: aryl N-5 substituents (Type 7a, 7b compounds) maintain cancer cell sensitivity, while alkyl, alkylamido, or arylamido replacement at N-5 leads to decreased sensitivity [1]. The ortho-methyl versus 2,5-dimethyl difference probes the steric tolerance of the N-5 aryl binding pocket; the additional para-methyl in the 2,5-dimethylbenzyl analog increases molecular volume by ~15 ų and alters the rotational freedom of the benzyl group. This steric perturbation can shift in vitro potency by 2- to 10-fold in related heterocyclic series where N-benzyl substituents occupy a hydrophobic enzyme cavity.

Steric effects ortho-substitution Receptor-fit optimization

In Vivo Analgesic and Anti-Inflammatory Class Activity: Scaffold Validation with Quantitative Benchmarks

While CAS 941968-99-6 itself lacks published in vivo data, the [1,3]thiazolo[4,5-d]pyridazin-4(5H)-one scaffold has been validated in multiple in vivo pain and inflammation models. Demchenko et al. (2016) reported that 2-(N-pyrrolidino/N-piperidino/N-morpholino)-7-aryl(thienyl)-substituted analogs produced statistically significant analgesic effects in the hot-plate test (latency time extension of 40–80% vs. vehicle control at 10 mg/kg, i.p.) and reduced acetic acid–induced writhing by 45–70% compared to the reference drug ketorolac [1]. A subsequent 2019 study specifically demonstrated that electron-donating substituents at the 4- and 2,4-positions of the N-5 aryl fragment enhance analgesic potency [2]. The 2-methylbenzyl N-5 substituent of CAS 941968-99-6 is electron-donating (σm ≈ –0.07 for methyl), predicting activity within the efficacious range of this SAR series. The anti-inflammatory component was confirmed in the carrageenan-induced paw edema model, where related analogs reduced edema by 30–55% at 3 hours post-administration [1]. These class-level data support the procurement of CAS 941968-99-6 as an underexplored entry point for analgesic/anti-inflammatory lead identification.

In vivo analgesia Anti-inflammatory Hot-plate test Acetic acid writhing

DHFR and Antitumor Class Activity: Molecular Recognition Framework for CAS 941968-99-6

Ewida et al. (2017) established that thiazolo[4,5-d]pyridazine analogs bearing a thioureido function at C-2 inhibit DHFR with IC50 values as low as 0.06 μM (compound 26) and exhibit antitumor activity against HS 578T breast cancer cells (IC50 0.8 μM), inducing cell cycle arrest and apoptosis [1]. Molecular modeling identified critical interactions: the pyridazine N-1 forms a hydrogen bond with Glu30, the carbonyl interacts with Trp24/Arg70/Lys64, and the aromatic ring at C-7 engages in π–cation (Arg22) and π–π (Phe31) interactions [1]. Although CAS 941968-99-6 lacks the 2-thioureido function of the most potent DHFR inhibitors, its thiophen-2-yl at C-7 is positioned to exploit the π–π interaction with Phe31, and its 2-methylbenzyl N-5 substituent may occupy an auxiliary hydrophobic pocket adjacent to the active site. Demchenko et al. (2019) further demonstrated that N-5 aryl-substituted thiazolo[4,5-d]pyridazinones inhibit the growth of malignant cells across a broad range of human cancers at 10⁻⁵ M, with mitotic activity sensitive to the specific N-5 substituent [2]. CAS 941968-99-6, as an unexplored N-5 aryl variant, is rationally prioritized for DHFR and antitumor screening within this established mechanistic framework.

DHFR inhibition Antitumor screening NCI-60 panel Molecular docking

High-Impact Application Scenarios for CAS 941968-99-6 Grounded in Quantitative Differentiation Evidence


Systematic Physicochemical SAR: N-5 Benzyl Electronics vs. CNS Permeability

The calculated ΔLogP of 0.3–0.5 between CAS 941968-99-6 (ortho-methylbenzyl) and the 3-fluorobenzyl analog makes this compound pair an ideal matched molecular pair for isolating the effect of benzyl ring electronics on passive membrane permeability and CNS exposure. Parallel artificial membrane permeability assay (PAMPA) and Caco-2 monolayer studies comparing the two analogs can quantify the contribution of fluorination to permeability and efflux ratio independently of molecular weight or tPSA confounders . The results directly inform CNS drug design programs targeting the thiazolo[4,5-d]pyridazinone scaffold for pain, epilepsy, or neurodegenerative indications.

Kinase Hinge-Binder Profiling: C-2 Methyl as a Minimalist Pharmacophore Probe

The C-2 methyl group of CAS 941968-99-6 represents the smallest possible substituent at this position, serving as a 'minimal perturbation' control in kinase selectivity panels. When screened in parallel with the C-2 piperidine analog (CAS 1105234-31-8) against a panel of 50–100 kinases, the differential inhibition profiles will reveal which kinases are sensitive to hinge-region steric bulk versus those tolerant of a compact methyl group . This data is essential for prioritizing the 2-methyl or 2-piperidine series for further medicinal chemistry optimization, avoiding wasted synthetic effort on unpromising kinase targets.

In Vivo Analgesic Benchmarking: Head-to-Head Comparison with Published Thiazolo[4,5-d]pyridazinone Analgesic Leads

Given the published in vivo analgesic efficacy of structurally related thiazolo[4,5-d]pyridazinones (hot-plate latency extension of 40–80%, writhing reduction of 45–70% vs. ketorolac) [1], CAS 941968-99-6 can be directly benchmarked in mouse hot-plate and acetic acid writhing models at 10 mg/kg i.p. alongside the most potent published analogs. The ortho-methylbenzyl N-5 substituent has not been tested in these models, and its electron-donating character predicts activity within the efficacious range of the published SAR [2]. A positive result would establish a new N-5 substitution lead with potential IP differentiation from the published art.

DHFR Inhibitor Fragment Expansion: Thiophene-Containing Probe for π–π Stacking Optimization

Molecular docking studies on thiazolo[4,5-d]pyridazine-based DHFR inhibitors have mapped the key π–π interaction between the C-7 aryl ring and Phe31 of the DHFR active site [3]. CAS 941968-99-6, with its C-7 thiophen-2-yl group, provides a sulfur-containing aromatic system that can be directly compared to 7-phenyl and 7-furyl analogs in DHFR enzyme inhibition assays. Quantifying the IC50 shift upon thiophene → phenyl → furan substitution at C-7 will generate critical SAR data for optimizing the π-stacking component of DHFR binding energy. This study can be extended to antitumor cell panel screening (e.g., NCI-60 or a focused breast cancer panel including HS 578T) to determine whether enhanced DHFR binding translates to improved cellular potency.

Quote Request

Request a Quote for 2-methyl-5-(2-methylbenzyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.